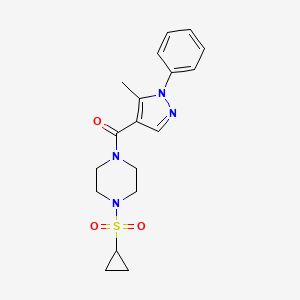
(4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds with a structural resemblance to "(4-(cyclopropylsulfonyl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" have been synthesized and investigated for their potential biological applications. For instance, derivatives of N-phenylpyrazolyl aryl methanones, containing arylthio/sulfinyl/sulfonyl groups, have been developed and showed favorable herbicidal and insecticidal activities (Wang et al., 2015). This suggests that the compound may also exhibit similar bioactivities, making it of interest in agricultural sciences.
Antimicrobial and Anticancer Properties
Novel pyrazole derivatives have been explored for their antimicrobial and anticancer activities. For example, pyrazole and isoxazole derivatives demonstrated significant antibacterial and antifungal properties (Sanjeeva et al., 2022). Additionally, some compounds showed potent activity against various cancer cell lines, hinting at the potential of similar compounds, including "this compound," in cancer research.
Enzyme Inhibition and Biological Interactions
The compound's structure suggests potential for specific biological interactions, such as enzyme inhibition or receptor antagonism. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown strong antibacterial efficacies and significant biofilm inhibition activities, surpassing some reference drugs in effectiveness (Mekky & Sanad, 2020). This indicates that the compound might also interact with bacterial biofilms or enzymes, providing a basis for new antimicrobial strategies.
Drug Development and Molecular Docking
The structural complexity of "this compound" allows for its potential use in drug development, particularly in designing selective ligands for various receptors. Molecular docking studies and synthesis of similar compounds have been conducted to explore their therapeutic potential against complex diseases, demonstrating their significance in developing novel pharmacological agents (Canale et al., 2016).
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14-17(13-19-22(14)15-5-3-2-4-6-15)18(23)20-9-11-21(12-10-20)26(24,25)16-7-8-16/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBRWPKQIKKGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(3Z)-2-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indol-3-ylidene]methyl}phenyl)acetamide](/img/structure/B2794817.png)
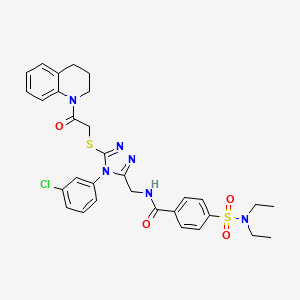
![1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine](/img/structure/B2794819.png)
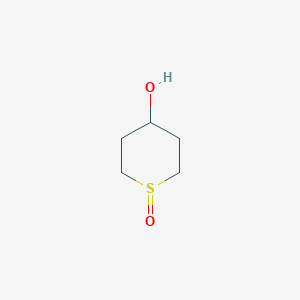
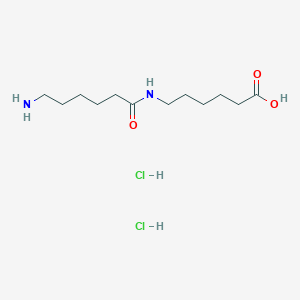
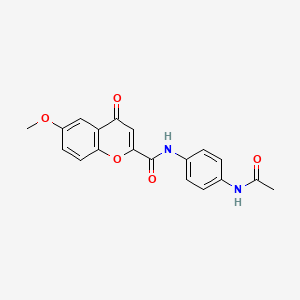
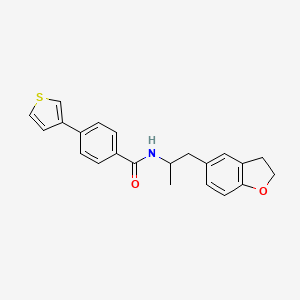
![2,6-dichloro-5-fluoro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2794827.png)
![4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2794830.png)
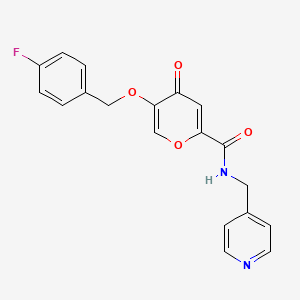
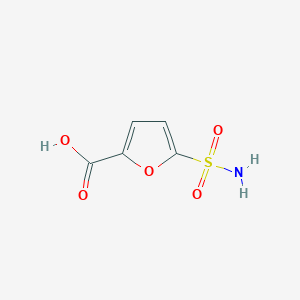
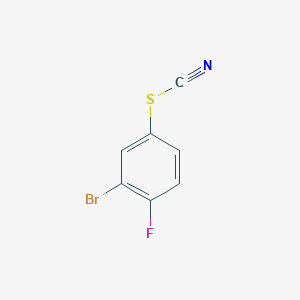
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794835.png)
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
